molecular formula C83H115N25O21S2 B10846519 Ac-YR[CEHdFRWC]SPPKD-NH2

Ac-YR[CEHdFRWC]SPPKD-NH2

Cat. No.: B10846519
M. Wt: 1863.1 g/mol
InChI Key: PPKIGEMCDOLKEY-AURDXFKRSA-N
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Description

Ac-YR[CEHdFRWC]SPPKD-NH2 is a cyclic peptide featuring a disulfide bridge (Cys-Cys cyclization) and a C-terminal SPPKD extension. It functions as a potent agonist of melanocortin receptor 4 (MC4R), a G protein-coupled receptor critical in regulating energy homeostasis, appetite, and metabolic functions . The compound’s structure includes:

  • Core motif: Cyclo[CEHdFRWC], where "dF" denotes D-phenylalanine, enhancing receptor binding specificity.
  • N-terminal modifications: Acetylated tyrosine (Ac-Y) and arginine (R) residues.
  • C-terminal extension: SPPKD (Ser-Pro-Pro-Lys-Asp), which may improve solubility or stability .

In vitro studies demonstrate its high potency at MC4R, with an EC50 of 0.28 nM in cAMP assays using HEK293 cells expressing human MC4R .

Properties

Molecular Formula

C83H115N25O21S2

Molecular Weight

1863.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-19-(2-carboxyethyl)-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-4-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid

InChI

InChI=1S/C83H115N25O21S2/c1-44(110)95-57(34-46-22-24-49(111)25-23-46)73(121)96-54(19-10-30-92-83(88)89)71(119)105-62-41-130-131-42-63(78(126)104-61(40-109)80(128)108-32-12-21-65(108)81(129)107-31-11-20-64(107)79(127)99-52(17-7-8-28-84)69(117)100-56(68(85)116)37-67(114)115)106-75(123)59(35-47-38-93-51-16-6-5-15-50(47)51)102-70(118)53(18-9-29-91-82(86)87)97-74(122)58(33-45-13-3-2-4-14-45)101-76(124)60(36-48-39-90-43-94-48)103-72(120)55(98-77(62)125)26-27-66(112)113/h2-6,13-16,22-25,38-39,43,52-65,93,109,111H,7-12,17-21,26-37,40-42,84H2,1H3,(H2,85,116)(H,90,94)(H,95,110)(H,96,121)(H,97,122)(H,98,125)(H,99,127)(H,100,117)(H,101,124)(H,102,118)(H,103,120)(H,104,126)(H,105,119)(H,106,123)(H,112,113)(H,114,115)(H4,86,87,91)(H4,88,89,92)/t52-,53-,54-,55+,56-,57-,58-,59+,60-,61-,62+,63+,64-,65-/m0/s1

InChI Key

PPKIGEMCDOLKEY-AURDXFKRSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CNC=N3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CNC=N3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(CO)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YR[CEHdFRWC]SPPKD-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ac-YR[CEHdFRWC]SPPKD-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-YR[CEHdFRWC]SPPKD-NH2 has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating melanocortin receptors, which are involved in pigmentation, energy homeostasis, and inflammation.

    Medicine: Potential therapeutic agent for conditions such as obesity, inflammation, and immune disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Ac-YR[CEHdFRWC]SPPKD-NH2 exerts its effects by binding to melanocortin receptors, particularly MC1R and MC3R. Upon binding, it activates G protein-coupled receptor (GPCR) pathways, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in various physiological responses, including anti-inflammatory effects and modulation of energy balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of MC4R-Targeting Peptides

Compound Name Key Structural Features Target Receptor(s) EC50 (nM) Selectivity Profile In Vivo Efficacy
Ac-YR[CEHdFRWC]SPPKD-NH2 Cyclic disulfide, SPPKD extension MC4R, MC3R 0.28 High for MC4R/MC3R; low MC1R/MC5R Reduces energy intake
Ac-YRcyclo[CEHdFRWC]amide Cyclic disulfide, truncated C-terminus MC4R, MC3R N/A MC4R/MC3R selective Potent metabolic effects
Ac-dR[CEHdFRWC]-NH2 D-Arg substitution, cyclic disulfide MC4R 0.28 MC4R-specific Not reported
Ac-YR[CEH(pF-dF)RWC]-NH2 Para-fluoro-D-phenylalanine substitution MC4R N/A Enhanced MC4R binding No data
Ac-YRMEHdFRWGSPPKD-NH2 Methionine (M) and tryptophan (W) substitutions MC4R N/A Unknown No data

Key Findings:

Cyclization and Stability : The disulfide bridge in this compound and analogs (e.g., Ac-YRcyclo[CEHdFRWC]amide) enhances conformational stability, improving receptor binding compared to linear peptides .

Stereochemical Modifications: Substitutions with D-amino acids (e.g., D-Phe in Ac-dR[CEHdFRWC]-NH2) increase resistance to proteolytic degradation and optimize interactions with MC4R’s hydrophobic pocket .

Selectivity : While this compound activates both MC4R and MC3R, analogs like Ac-YR[CEH(pF-dF)RWC]-NH2 show improved MC4R specificity due to fluorinated side chains .

Functional Extensions : The SPPKD tail in this compound may prolong half-life in vivo, unlike truncated analogs (e.g., Ac-YRcyclo[CEHdFRWC]amide), which prioritize potency over pharmacokinetics .

Research Findings and Functional Implications

  • Molecular Interactions : Arg² in this compound forms a salt bridge with Glu⁴ in MC4R, a critical interaction for agonist activity .
  • Stereochemistry-Driven Activity : The (S,R,S) configuration in related compounds (e.g., Ahpc-C8-NH2) underscores the role of stereochemistry in dictating binding affinity and metabolic stability .
  • Therapeutic Potential: Compounds with demonstrated in vivo efficacy (e.g., weight loss in rats) are prioritized for obesity drug development, though clinical translation remains challenging due to species-specific receptor responses .

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